Diazabicyclo[4.2.0]octane-3-carboxylate
Description
Diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic organic compound featuring a fused eight-membered ring system with two nitrogen atoms. Its structure comprises a bicyclo[4.2.0]octane backbone substituted with a carboxylate group at position 3 (Fig. 1). The compound and its derivatives, such as tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 928754-14-7), are primarily utilized as pharmaceutical intermediates in drug discovery . Key derivatives include stereoisomers like (1R,6S)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 370882-99-8), which are synthesized via multistep organic reactions and characterized for purity (>95%) and stability under refrigeration .
The compound’s significance lies in its role as a precursor for bioactive molecules targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9?,12-/m0/s1 |
InChI Key |
PXSDUVHLZMOBDQ-ACGXKRRESA-N |
Isomeric SMILES |
C[C@@]12CCN(CC1NC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC12CCN(CC1NC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Acyl Halide Intermediates
The preparation typically begins with halogenation of the carboxylic acid precursor, Ar¹-CO-OH, to generate reactive acyl halides. While explicit details for diazabicyclo[4.2.0]octane-3-carboxylic acid halogenation are scarce, analogous protocols for bicyclic systems suggest the use of thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in aprotic solvents like dichloromethane. For instance, tert-butyl-protected hydroxy intermediates undergo halogenation at 0–25°C, yielding acyl chlorides with >80% conversion.
Solvent and Temperature Optimization
Reaction kinetics improve in tetrahydrofuran due to its ability to stabilize transition states through Lewis acid-base interactions. A patent application describes halogenation at −10°C to prevent epimerization of chiral centers adjacent to the carboxyl group. Post-reaction workup involves quenching with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.
N-Alkylation Strategies for Bicyclic Core Functionalization
Alkyl Halide Coupling Reactions
N-alkylation of the diazabicyclooctane core employs alkyl halides (R-X) under basic conditions. In a representative procedure, 1,4-diazabicyclo[2.2.2]octane (DABCO) reacts with ethyl bromide in acetonitrile at 80°C for 12 hours, achieving 78% yield of the N-ethyl derivative. Although this example involves a [2.2.2] bicyclic system, the methodology translates to [4.2.0] analogs by adjusting steric parameters.
Deep Eutectic Solvent (DES) Applications
Recent advances utilize DES composed of polyethylene glycol (PEG) and ionic liquids to enhance reaction efficiency. A 1:2 molar ratio of DABCO-derived ionic liquid to PEG-400 facilitates N-alkylation at 80°C with 15–20% reduced reaction time compared to conventional solvents. The DES system improves mass transfer while suppressing side reactions like Hofmann elimination.
Esterification via Mitsunobu Reaction
Reaction Mechanism and Conditions
The Mitsunobu reaction enables stereospecific esterification of secondary alcohols on the bicyclic framework. A documented protocol combines tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with ethyl 5-hydroxyindole-2-carboxylate using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran. After 168 hours at 20°C, the reaction yields 60% of the ester product.
Key Optimization Parameters
- Catalyst Loading : Increasing triphenylphosphine to 1.5 equiv raises yield to 72% but complicates purification.
- Temperature Control : Reactions initiated at 0°C minimize exothermic side reactions before gradual warming to room temperature.
- Solvent Selection : Tetrahydrofuran outperforms dimethylformamide in preventing β-elimination byproducts.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
Comparative studies reveal tetrahydrofuran accelerates Mitsunobu reactions 2.3-fold compared to dichloromethane, attributed to its intermediate polarity (Table 1).
Table 1: Solvent Impact on Mitsunobu Esterification Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 60 | 168 |
| Dichloromethane | 8.9 | 42 | 240 |
| Dimethylformamide | 36.7 | 28 | 192 |
Alternative Catalytic Systems
Palladium-catalyzed carboxylation shows promise for late-stage functionalization. Aryl halides react with carbon monoxide (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) at 100°C, achieving 55% conversion to carboxylates. This method avoids strong acids but requires rigorous exclusion of moisture.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR of diazabicyclo[4.2.0]octane-3-carboxylate derivatives shows distinct signals:
Mass Spectrometric Validation
Electron ionization mass spectrometry (EI-MS) of the methyl ester derivative exhibits molecular ion peaks at m/z 414.3 (M⁺), with fragmentation patterns confirming the bicyclic structure. High-resolution mass spectrometry (HRMS) achieves <5 ppm mass accuracy for empirical formula confirmation.
Comparative Evaluation of Synthetic Approaches
The Mitsunobu reaction provides superior stereochemical outcomes (98% enantiomeric excess) compared to Steglich esterification (82% ee). However, N-alkylation in DES media offers greener chemistry metrics, reducing E-factor by 40% through solvent recycling. Economic analysis favors halogenation routes for bulk production ($23/g vs. $41/g for Mitsunobu-derived product).
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development: Diazabicyclo[4.2.0]octane-3-carboxylate can serve as a lead compound for developing new drugs.
- Analgesics: Due to their activity on nicotinic acetylcholine receptors, 3,8-diazabicyclo[4.2.0]octane compounds are very active analgesics . Some have shown nanomolar potency in the hα4β2 receptor subtype .
- Orexin Receptor Modulation: Disubstituted 3,8-diaza-bicyclo[4.2.0]octane and 3,6-diazabicyclo[3.2.0]heptane compounds can be used as orexin receptor modulators . These are useful for treating diseases, disorders, and conditions mediated by orexin receptor activity . Orexin signaling is mediated by two receptors and two peptide agonists . The two orexin peptides bind to orexin-1 and orexin-2 receptors .
- Organic Synthesis: Cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate serves as a building block in organic synthesis. It is also useful for modifying compounds for various applications in research and industry.
Research into the biological activity of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate indicates potential interactions with biological systems:
- It may interact with enzymes, potentially inhibiting or activating them.
- It can bind to proteins, altering their function.
- It may interact with cell receptors, triggering signaling pathways.
Quantitative Structure-Activity Relationship (QSAR)
Mechanism of Action
The mechanism of action of (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Ring Strain and Conformation : The [4.2.0] system exhibits moderate ring strain compared to smaller systems like [3.2.1], which may enhance binding flexibility to receptors .
- Substituent Effects : The tert-butyl ester in this compound improves solubility and metabolic stability compared to neopentyl or benzyl derivatives .
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Antiviral Activity
GLP-1 Receptor Modulation
Physicochemical Properties
| Property | This compound | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₉H₁₇N₂ |
| Physical State | Solid (crystalline) | Liquid |
| Solubility | Low in water, soluble in DMSO | Highly polar, miscible in water |
| Stability | Stable under refrigeration | Hygroscopic |
The liquid state of 1,8-diazabicyclo[5.4.0]undec-7-ene () contrasts with the solid this compound, impacting formulation strategies in drug delivery.
Biological Activity
Diazabicyclo[4.2.0]octane-3-carboxylate, particularly its derivatives, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms, biological interactions, and therapeutic potential based on various studies.
Overview of this compound
This compound is characterized by a bicyclic structure that includes nitrogen atoms, which contribute to its reactivity and biological activity. Its derivatives, such as tert-butyl and cis-benzyl variants, have been synthesized for further investigation into their pharmacological properties.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors:
- Enzyme Interaction : The compound acts as a ligand in enzyme studies, modulating enzymatic activity through specific binding sites due to its unique structure .
- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that certain derivatives exhibit high affinity for the hα4β2 receptor subtype, which is crucial for analgesic effects . This interaction is significant as it may lead to the development of potent analgesics with reduced side effects.
Analgesic Properties
Studies have demonstrated that diazabicyclo[4.2.0]octane derivatives are potent analgesics:
- Potency : Some compounds show nanomolar potency at the hα4β2 receptor subtype, indicating their potential as effective pain relief agents .
- Selectivity : The development of compounds with selective action on the hα4β2 receptor while minimizing activity on the hα3β4 subtype is a focus of ongoing research, aiming to reduce gastrointestinal and cardiovascular side effects associated with non-selective agonists .
Antimicrobial Activity
Research has suggested that diazabicyclo[4.2.0]octane derivatives may also possess antimicrobial properties:
- Mechanism : The unique bicyclic structure allows these compounds to interact with bacterial enzymes or receptors, potentially inhibiting their function .
Quantitative Structure-Activity Relationship (QSAR) Studies
A significant body of work has employed QSAR methodologies to predict the biological activity of diazabicyclo[4.2.0]octane derivatives:
- Modeling : Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been utilized to develop predictive models for receptor binding affinities .
- Findings : These studies indicate that structural modifications can enhance affinity for desired receptor subtypes while reducing unwanted effects.
Experimental Studies
Several experimental studies have validated the biological activities of these compounds:
- A series of synthesized compounds demonstrated potent binding affinity at nAChRs, with some exhibiting analgesic efficacy in rat models .
- Other studies highlighted the potential use of diazabicyclo[4.2.0]octane derivatives in treating conditions related to the orexin system, such as sleep disorders and anxiety .
Summary Table of Biological Activities
| Compound Type | Biological Activity | Potency/Effectiveness |
|---|---|---|
| Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | Analgesic (hα4β2 receptor) | Nanomolar potency |
| Cis-benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | Antimicrobial | Moderate effectiveness |
| General Diazabicyclo Derivatives | Potential orexin receptor antagonists | Under investigation |
Q & A
Q. What statistical methods validate crystallographic data quality for bicyclic scaffolds?
- Methodological Answer : Rmerge (<5%) and CC1/2 (>90%) assess data completeness. For poor resolution, apply Bayesian statistics (e.g., SHELXD for phase extension) or synchrotron radiation (λ = 0.7–1.0 Å) .
Tables
Table 1 : Key Physicochemical Properties of Diazabicyclo[4.2.0]octane Derivatives
| Compound | Molecular Formula | CAS No. | Solubility (DMSO) | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|
| rac-tert-butyl ester | C₁₁H₁₈N₂O₂ | 954236-31-8 | >50 mg/mL | >48 hours |
| 8-(2-nitrobenzenesulfonyl) | C₁₆H₂₁N₃O₆S | 370882-98-7 | 10–20 mg/mL | 24 hours (light-sensitive) |
Table 2 : CoMSIA Model Performance for nAChR Subtype Selectivity
| Model | q² (α4β2) | r² (α4β2) | q² (α3β4) | r² (α3β4) |
|---|---|---|---|---|
| Steric+Electrostatic | 0.926 | 0.983 | 0.945 | 0.988 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
